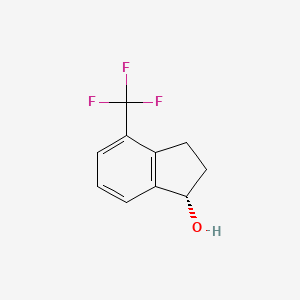

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

1202577-82-9 |

|---|---|

Molecular Formula |

C10H9F3O |

Molecular Weight |

202.17 g/mol |

IUPAC Name |

(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9,14H,4-5H2/t9-/m1/s1 |

InChI Key |

WYRONQVMJMJUKG-SECBINFHSA-N |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Trifluoromethyl Indan 1 Ol

Precursor Synthesis: 4-Trifluoromethyl-indan-1-one

The synthesis of the direct precursor, 4-trifluoromethyl-indan-1-one, is a critical step that can be achieved through various chemical strategies. These methods primarily involve the formation of the indanone core structure, followed by or preceded by the introduction of the trifluoromethyl group.

Cyclization Reactions for Indanone Core Formation

The construction of the bicyclic indanone skeleton is typically accomplished via intramolecular cyclization reactions.

Intramolecular Friedel-Crafts acylation is a classic and widely used method for forming cyclic ketones like indanone. wikipedia.orgbyjus.com This reaction involves an electrophilic aromatic substitution where an acyl group is attached to an aromatic ring. byjus.comsigmaaldrich.com The general process starts with the conversion of a carboxylic acid, such as a 3-arylpropanoic acid, into a more reactive acylating agent, typically an acyl chloride. nih.govorganic-chemistry.org

In the specific case of synthesizing a precursor for 4-trifluoromethyl-indan-1-one, a compound like β-(2-bromo-6-trifluoromethylphenyl)propionic acid can be utilized. The synthesis would proceed via the following conceptual steps:

Activation of the Carboxylic Acid : The propionic acid is first converted to its corresponding acyl chloride, often using reagents like thionyl chloride (SOCl₂).

Intramolecular Cyclization : In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), the acyl chloride undergoes an intramolecular Friedel-Crafts acylation. sigmaaldrich.comnih.gov The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. byjus.comsigmaaldrich.comyoutube.com

Electrophilic Attack and Ring Closure : The acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the alkyl chain, leading to the formation of the five-membered ring of the indanone core. Subsequent deprotonation restores aromaticity, yielding the indanone product. byjus.com

This approach is advantageous as it directly establishes the indanone framework. However, a stoichiometric amount of the Lewis acid catalyst is generally required because both the starting material and the ketone product can form complexes with it. organic-chemistry.org

Beyond Friedel-Crafts acylation, other methods exist for the formation of the indanone ring system from arylpropanoic acids or related structures.

One notable strategy involves the direct cyclization of 3-arylpropanoic acids using strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid. nih.gov For instance, stirring diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at elevated temperatures has been shown to produce 5,7-dimethoxy-1-indanone in excellent yield. nih.gov This type of acid-catalyzed cyclization provides a direct route from the corresponding arylpropanoic acid to the indanone.

Another approach is the Nazarov cyclization, which is particularly useful for synthesizing indanones from chalcone-related precursors. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. For example, certain chalcones have been cyclized in the presence of trifluoroacetic acid (TFA) at high temperatures to yield 1-indanones. nih.gov

More recently, methods involving the cyclization of substituted enones in superacids like triflic acid (TfOH) have been developed. Trichloromethyl-substituted enones, for example, undergo intramolecular transformation into 3-trichloromethylindan-1-ones at elevated temperatures. nih.gov This proceeds via protonation of the carbonyl group, which activates the molecule for cyclization. nih.gov

Trifluoromethylation Strategies for Indanone Precursors

The introduction of the trifluoromethyl (CF₃) group is a key step in the synthesis. This can be accomplished either by starting with a trifluoromethyl-substituted precursor or by adding the group to an existing indanone or its precursor.

The unique properties conferred by the trifluoromethyl group have driven the development of numerous trifluoromethylation reagents and methods. nih.gov These can be broadly categorized as electrophilic, nucleophilic, and radical processes. umich.edu

Electrophilic Trifluoromethylation: This method involves the reaction of an electron-rich substrate (a nucleophile) with a reagent that delivers an electrophilic "CF₃⁺" equivalent. For the synthesis of 4-trifluoromethyl-indan-1-one, this typically involves the trifluoromethylation of a β-ketoester derivative of indanone. nih.govbeilstein-journals.org

Several shelf-stable electrophilic trifluoromethylating reagents have been developed. nih.gov Notable examples include hypervalent iodine compounds, often referred to as Togni reagents, and S-trifluoromethyl diarylsulfonium salts, known as Umemoto reagents. beilstein-journals.orgbrynmawr.edu The reaction of an indanone β-ketoester with a Togni reagent under phase-transfer catalysis conditions can yield the trifluoromethylated product in moderate to good yields. nih.govbeilstein-journals.org Optimization studies have shown that bases like DBU are effective in promoting this transformation. beilstein-journals.org

| Reagent Type | Example Reagent Name | Substrate | Typical Conditions | Reference |

| Hypervalent Iodine | Togni Reagent | Indanone β-ketoester | Phase-transfer catalysis | nih.gov |

| Sulfonium Salt | Umemoto Reagent | Indanone β-ketoester | Cu-catalysis | brynmawr.edu |

| Hypervalent Iodine | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | Phenols, β-ketoesters | Various | beilstein-journals.orgbrynmawr.edu |

Nucleophilic Trifluoromethylation: This approach utilizes a nucleophilic "CF₃⁻" source to attack an electrophilic center. A common and effective reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent. umich.eduumb.edu This method is highly effective for the trifluoromethylation of carbonyl compounds like aldehydes and ketones, as well as imines. umb.edu

While direct nucleophilic aromatic substitution to place a CF₃ group on the aromatic ring of indanone is challenging, this method is more commonly applied to precursors. For instance, a suitably functionalized aromatic precursor could undergo nucleophilic trifluoromethylation before the indanone ring is formed. The reaction of TMSCF₃ with N-(tert-butylsulfinyl)imines has been shown to produce trifluoromethylated amines with high stereoselectivity, demonstrating the utility of this reagent in creating chiral trifluoromethylated compounds. umb.eduwiley-vch.de

Asymmetric Reduction Strategies to (S)-4-Trifluoromethyl-indan-1-ol

The final and crucial step in the synthesis is the asymmetric reduction of the prochiral ketone, 4-trifluoromethyl-indan-1-one, to the desired (S)-enantiomer of the alcohol. This transformation requires a chiral catalyst or reagent to control the stereochemical outcome.

Several strategies have been developed for the asymmetric reduction of ketones. One prominent method is catalytic hydrogenation using a chiral transition-metal catalyst. For example, transition metal catalysts composed of copper and a chiral bidentate phosphine (B1218219) ligand have been used for the asymmetric 1,4-addition of a hydride source to enones, a related transformation. google.com

Another powerful technique is chiral phase-transfer catalysis, which has been successfully applied to the enantioselective synthesis of complex molecules. acs.org Furthermore, asymmetric synthesis can be achieved through the use of chiral auxiliaries. For instance, a key intermediate in the synthesis of another drug was resolved by esterification with optically pure R-(−)-camphoric acid chloride, followed by separation of the diastereomers and hydrolysis. google.com

For the specific reduction of 4-trifluoromethyl-indan-1-one, a common approach would involve the use of a chiral reducing agent or a catalytic system such as:

Corey-Bakshi-Shibata (CBS) Reduction : This method uses a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of a wide range of ketones.

Noyori Asymmetric Hydrogenation : This involves the hydrogenation of ketones using a chiral ruthenium-diphosphine-diamine complex as the catalyst, known for its high efficiency and enantioselectivity.

The choice of method depends on factors such as substrate compatibility, desired enantiomeric excess (ee), and scalability. The sterically bulky trifluoromethyl group can influence the stereochemical outcome of the reduction, and the selection of the appropriate chiral catalyst is paramount to achieving the desired (S)-configuration with high purity.

| Strategy | Catalyst/Reagent Type | General Application | Potential for (S)-4-trifluoromethyl-indan-1-ol |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | Reduction of ketones and olefins | High potential for high enantioselectivity |

| Chiral Hydride Transfer | CBS (Corey-Bakshi-Shibata) reagents | Reduction of prochiral ketones | Well-established for achieving high ee |

| Chiral Auxiliary | e.g., Camphoric acid derivatives | Resolution of racemic mixtures | Applicable if asymmetric reduction is not efficient |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts | Various asymmetric transformations | Potential for enantioselective reduction |

Catalytic Asymmetric Hydrogenation (e.g., Rh(III)-catalyzed asymmetric transfer hydrogenation of α-trifluoromethyl ketones)

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. In the context of synthesizing (S)-4-trifluoromethyl-indan-1-ol, this involves the reduction of 4-trifluoromethyl-indan-1-one. While specific examples detailing the Rh(III)-catalyzed asymmetric transfer hydrogenation for this particular substrate are not extensively documented in the provided results, the general applicability of this method to α-trifluoromethyl ketones suggests its potential. rsc.org

Rhodium(III) and Iridium(III) complexes with chiral ligands are effective for the asymmetric transfer hydrogenation of ketones, often using formic acid or its salts as the hydrogen source. researchgate.net These reactions can be performed in water, offering a green and efficient alternative to traditional organic solvents. researchgate.net The success of this method relies on the choice of the chiral ligand, which dictates the stereochemical outcome of the reduction. For instance, chiral diamine ligands have shown high efficiency and enantioselectivity in the transfer hydrogenation of various ketones. researchgate.net The development of iridium-based catalysts has also provided highly efficient methods for the synthesis of chiral 2,2,2-trifluoroethanols with excellent enantioselectivities. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Rh(III) or Ir(III) with chiral diamine ligands | Prochiral ketones | High efficiency and enantioselectivity in aqueous media. |

| Iridium/f-amphol and Iridium/f-ampha | Trifluoromethyl ketones | High yields and excellent enantioselectivities (up to 99% ee). rsc.org |

Biocatalytic Approaches for Stereoselective Reduction (e.g., enzymatic reduction of ketones)

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral alcohols. The enzymatic reduction of ketones, particularly using ketoreductases (KREDs), is a well-established method for producing enantiomerically pure alcohols.

The selection of the appropriate microorganism or isolated enzyme is crucial for achieving the desired stereoselectivity. Various yeast strains and bacteria are known to possess alcohol dehydrogenases that can catalyze the reduction of a wide range of ketones with high enantioselectivity. researchgate.netdntb.gov.ua

| Biocatalyst | Substrate | Product | Key Findings |

| Recombinant E. coli | 4-(trifluoromethyl)acetophenone | (R)-1-[4-(trifluoromethyl)phenyl]ethanol | 99.1% yield, >99.9% ee in an isopropanol-aqueous system. mdpi.com |

| Lactobacillus paracasei | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | High yield and enantiomeric purity. researchgate.net |

Chiral Auxiliary-Mediated Reductions

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. scielo.org.mx In this method, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical course of a subsequent reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of (S)-4-trifluoromethyl-indan-1-ol, a chiral auxiliary could be used to control the reduction of the ketone precursor. Although specific examples for this exact transformation are not detailed, the principle can be applied. For instance, chiral oxazolidinones, popularized by Evans, are widely used auxiliaries in various stereoselective transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net These auxiliaries are typically derived from readily available amino alcohols. wikipedia.org

The general strategy would involve:

Attachment of a suitable chiral auxiliary to a precursor of 4-trifluoromethyl-indan-1-one.

Diastereoselective reduction of the ketone functionality.

Removal of the chiral auxiliary to afford (S)-4-trifluoromethyl-indan-1-ol.

While this method increases the number of synthetic steps, it often provides high diastereoselectivity and predictable stereochemical outcomes. scielo.org.mx

Kinetic Resolution Methodologies

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. This is achieved by reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.

In the context of (S)-4-trifluoromethyl-indan-1-ol, a racemic mixture of 4-trifluoromethyl-indan-1-ol could be resolved. This can be accomplished through enzymatic or chemical methods. For example, lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic alcohols. researchgate.net Lipase from Pseudomonas cepacia has been effectively used to resolve 1-(4-(trifluoromethyl)phenyl)ethanol, achieving high enantiomeric excess of the remaining (S)-alcohol. researchgate.net

Another approach is the silylative kinetic resolution. Chiral guanidine (B92328) catalysts have been shown to be highly efficient in the asymmetric silylation of racemic 1-indanol (B147123) derivatives, allowing for the separation of enantiomers with high selectivity. nih.govresearchgate.net Asymmetric transfer hydrogenation can also be employed for the kinetic resolution of racemic 3-aryl-1-indanones, producing cis-3-arylindanols with high diastereomeric and enantiomeric excess. rsc.org

| Method | Catalyst/Reagent | Substrate | Outcome |

| Lipase-catalyzed transesterification | Lipase PS from Pseudomonas cepacia | rac-1-(4-(trifluoromethyl)phenyl)ethanol | High ees for the remaining (S)-alcohol. researchgate.net |

| Silylative kinetic resolution | Chiral guanidine catalyst | rac-1-Indanol derivatives | High selectivity (s-values up to 89). nih.gov |

| Asymmetric transfer hydrogenation | (R,R)- or (S,S)-Ts-DENEB | rac-3-Aryl-1-indanones | Near equal yields of cis-3-arylindanols with high dr and ee, and unreacted ketone with excellent ee. rsc.org |

Alternative Stereoselective Synthetic Routes

Construction of Chiral Indane Skeleton from Trifluoromethylated Precursors

An alternative to the asymmetric reduction of a pre-formed indanone is the construction of the chiral indane ring system from acyclic, trifluoromethylated starting materials. This approach allows for the introduction of chirality at an earlier stage of the synthesis.

While a specific route to (S)-4-trifluoromethyl-indan-1-ol via this strategy is not explicitly outlined in the provided search results, general methodologies for the synthesis of chiral trifluoromethylated compounds can be adapted. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions provide an efficient way to create chiral trifluoromethyl-bearing carbons. nih.gov This method has demonstrated high efficiency and excellent functional group tolerance. nih.gov

Another potential strategy involves the organocatalytic synthesis of chiral α-trifluoromethyl boronic acids, which can then be used in subsequent reactions to build the indane skeleton. digitellinc.com

Stereospecific Functionalization of Achiral Indane Derivatives

This approach involves starting with an achiral indane derivative and introducing the stereocenter at the C1 position through a stereospecific reaction. For example, a palladium-catalyzed hydroamination of gem-difluoroallenes using indoline (B122111) as a nucleophile has been shown to produce γ-regioselective adducts with good enantioselectivity when a chiral ligand is used. acs.orgacs.org Subsequent transformations of this adduct could potentially lead to the desired (S)-4-trifluoromethyl-indan-1-ol.

This method offers a versatile way to construct diverse functionalized indane derivatives. The choice of the chiral ligand is critical in controlling the stereochemical outcome of the initial hydroamination step. acs.orgacs.org

Stereochemical Analysis and Absolute Configuration Determination

Spectroscopic Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee), a measure of the purity of a chiral sample, is fundamental to the characterization of (S)-4-trifluoromethyl-indan-1-ol. Several spectroscopic methods provide accurate and reliable quantification of the relative amounts of the two enantiomers in a mixture.

Chiral Nuclear Magnetic Resonance Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric excess when a chiral environment is introduced to the sample. In their native state, enantiomers are indistinguishable by NMR as they have identical spectral properties. nih.gov However, by adding a chiral auxiliary, two main strategies can be employed: the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). nih.govlibretexts.org

Chiral Solvating Agents (CSAs): These agents, often referred to as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netrsc.org Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are classic examples. frontiersin.org The differential interaction between the CSA and each enantiomer of 4-trifluoromethyl-indan-1-ol results in distinct chemical shifts (ΔΔδ) for corresponding protons, allowing for the integration of the signals to determine the enantiomeric ratio. rsc.orgsci-hub.se

Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the chiral analyte with an enantiomerically pure CDA to form a mixture of diastereomers, which possess different physical properties and, therefore, distinct NMR spectra. nih.gov For an alcohol like (S)-4-trifluoromethyl-indan-1-ol, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl). acs.org Reaction with (R)-MTPA-Cl would convert a scalemic mixture of 4-trifluoromethyl-indan-1-ol into two diastereomeric Mosher's esters. The signals for these diastereomers, particularly for protons near the newly formed ester linkage, will be resolved in the ¹H or ¹⁹F NMR spectrum, enabling quantification of the enantiomeric excess. acs.orggcms.cz

| Method | Auxiliary Type | Interaction | NMR Outcome | Key Advantage |

| CSA | Chiral Shift Reagent (e.g., Eu(hfc)₃) | Non-covalent diastereomeric complex formation | Separate signals for (R) and (S) enantiomers | Sample is recoverable; non-destructive |

| CDA | Chiral Derivatizing Agent (e.g., MTPA-Cl) | Covalent bond formation to create diastereomers | Distinct, often well-resolved, spectra for each diastereomer | Larger chemical shift differences (Δδ) typically observed |

Chiral Chromatography (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chiral chromatography is the cornerstone for separating enantiomers and is widely used for determining the enantiomeric excess of compounds like (S)-4-trifluoromethyl-indan-1-ol. The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP). heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile and common method. uma.es The separation relies on a column packed with a CSP. For alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective. The enantiomers of 4-trifluoromethyl-indan-1-ol would exhibit different affinities for the CSP due to transient diastereomeric interactions, leading to different retention times. By integrating the peak areas from the resulting chromatogram, the enantiomeric excess can be accurately calculated. nih.govmdpi.com

| Parameter | Illustrative Value/Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) for (S)-enantiomer | 8.5 min |

| Retention Time (t_R) for (R)-enantiomer | 10.2 min |

| Resolution (R_s) | > 1.5 |

| Enantiomeric Excess (% ee) | Calculated as [(Area_S - Area_R) / (Area_S + Area_R)] * 100 |

Gas Chromatography (GC): For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity. heraldopenaccess.usnih.gov The separation is performed on a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. heraldopenaccess.ussigmaaldrich.com (S)-4-trifluoromethyl-indan-1-ol, being an alcohol, may require derivatization (e.g., acetylation) to improve its volatility and peak shape before analysis on a common cyclodextrin-based chiral column. uni.lu The two enantiomers, interacting differently with the chiral environment inside the column, are eluted at different times. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. researchgate.net This characteristic makes VCD a powerful tool for determining the absolute configuration of chiral molecules, including (S)-4-trifluoromethyl-indan-1-ol. sigmaaldrich.comresearchgate.net

The process involves measuring the experimental VCD spectrum of the sample and comparing it to a theoretical spectrum generated for one of the enantiomers (e.g., the (S)-enantiomer) using quantum mechanical calculations, typically based on Density Functional Theory (DFT). researchgate.netresearchgate.net A direct match between the experimental and calculated spectra confirms the absolute configuration of the enantiomer in solution. rsc.orgnih.gov While primarily used for absolute configuration, VCD can also be applied to determine enantiomeric purity. nih.gov

Rotational Spectroscopy and Chiral Tagging Methodologies

Microwave rotational spectroscopy is an exceptionally high-resolution gas-phase technique that can provide unambiguous determination of absolute configuration and enantiomeric excess. For this technique to distinguish between enantiomers, a method known as chiral tagging is used.

In this method, the analyte, (S)-4-trifluoromethyl-indan-1-ol, is complexed with a small, enantiomerically pure chiral "tag" molecule via non-covalent interactions in a supersonic jet expansion. This process creates two diastereomeric complexes: [(S)-analyte...(S)-tag] and [(R)-analyte...(S)-tag]. These diastereomers have different three-dimensional structures and therefore distinct rotational spectra. By comparing the observed microwave spectrum with spectra predicted from quantum chemical calculations for each diastereomer, one can assign the absolute configuration and quantify the enantiomeric excess with high accuracy.

Chemical Derivatization for Absolute Configuration Assignment

Beyond its use in NMR for determining enantiomeric excess, chemical derivatization is a cornerstone for assigning the absolute configuration of chiral alcohols. The most widely recognized method is the Mosher's ester analysis. nih.gov

This procedure involves reacting the chiral alcohol, in this case, (S)-4-trifluoromethyl-indan-1-ol, with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-Mosher's acid chloride (MTPA-Cl). This creates a pair of diastereomeric esters. By analyzing the ¹H NMR spectra of these two diastereomers and calculating the differences in chemical shifts (Δδ = δ_S - δ_R) for protons near the chiral center, a spatial model of the molecule can be constructed. The consistent positive or negative values of Δδ for specific protons, when mapped onto a conformational model of the Mosher's esters, allow for the unambiguous assignment of the absolute configuration of the original alcohol. acs.orggcms.cz

| Proton (Hypothetical) | δ for (S)-alcohol-(R)-MTPA ester (ppm) | δ for (S)-alcohol-(S)-MTPA ester (ppm) | Δδ (δ_S - δ_R) (ppm) | Inferred Position relative to MTPA Phenyl Group |

| H-1 (Carbinol) | 5.10 | 5.15 | +0.05 | Right side |

| H-2a (Methylene) | 2.20 | 2.15 | -0.05 | Left side |

| H-2b (Methylene) | 2.40 | 2.34 | -0.06 | Left side |

| H-7 (Aromatic) | 7.30 | 7.38 | +0.08 | Right side |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique requires a well-ordered single crystal of the compound. While obtaining a suitable crystal of the parent alcohol can be challenging, a common strategy is to prepare a crystalline derivative.

To determine the absolute configuration, the derivative should ideally contain a heavy atom (e.g., bromine or heavier). The reaction of (S)-4-trifluoromethyl-indan-1-ol with a reagent like p-bromobenzoyl chloride would yield a p-bromobenzoate ester. The presence of the bromine atom allows for the use of anomalous dispersion (Bijvoet) analysis during the X-ray diffraction experiment. This effect makes it possible to distinguish between the two possible enantiomeric structures and thus determine the absolute configuration of the molecule in the crystal lattice with a high degree of certainty. Although this method is unequivocal, no published crystal structures for derivatives of (S)-4-trifluoromethyl-indan-1-ol were identified in the performed search.

Chemical Transformations and Functionalization of S 4 Trifluoromethyl Indan 1 Ol

Regioselective and Stereoselective Derivatization

The chemical architecture of (S)-4-trifluoromethyl-indan-1-ol presents two primary sites for functionalization: the secondary hydroxyl group at the C-1 position and the trifluoromethyl-substituted benzene (B151609) ring. The inherent chirality at the C-1 position introduces the critical element of stereoselectivity in reactions involving the hydroxyl group, while the substitution pattern on the aromatic ring dictates the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Detailed research specifically documenting the regioselective and stereoselective derivatization of (S)-4-trifluoromethyl-indan-1-ol is not extensively available in the public domain. However, based on established principles of organic synthesis and reactions of similar structures, several key transformations can be predicted and are areas of active investigation in synthetic chemistry.

Stereoselective Reactions at the C-1 Hydroxyl Group

The secondary alcohol of (S)-4-trifluoromethyl-indan-1-ol is a prime site for modifications such as esterification and etherification. A crucial aspect of these reactions is the retention or inversion of the stereochemistry at the C-1 chiral center.

Esterification: The formation of esters from (S)-4-trifluoromethyl-indan-1-ol can be achieved using various reagents, including acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

Retention of Stereochemistry: Reactions that proceed through a mechanism where the C-O bond of the alcohol is not broken will typically result in the retention of the (S)-configuration. For instance, classical Fischer esterification or reactions with acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) are expected to yield the corresponding (S)-ester.

Inversion of Stereochemistry: Achieving inversion of stereochemistry to produce the (R)-ester requires reaction conditions that facilitate an S"N"2-type substitution at the chiral center. A common strategy is the Mitsunobu reaction, where the alcohol is activated in situ by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by nucleophilic attack by a carboxylate anion.

Etherification: The synthesis of ethers from (S)-4-trifluoromethyl-indan-1-ol also presents opportunities for stereochemical control.

Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. This reaction typically proceeds with retention of stereochemistry as the C-O bond of the indanol is not cleaved.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Expected Stereochemistry |

| (S)-4-trifluoromethyl-indan-1-ol | Acetyl chloride | Pyridine | (S)-1-acetoxy-4-trifluoromethyl-indan | Retention |

| (S)-4-trifluoromethyl-indan-1-ol | Benzoic acid | PPh3, DEAD | (R)-1-(benzoyloxy)-4-trifluoromethyl-indan | Inversion |

| (S)-4-trifluoromethyl-indan-1-ol | Sodium hydride, then Methyl iodide | - | (S)-1-methoxy-4-trifluoromethyl-indan | Retention |

Regioselective Functionalization of the Aromatic Ring

The trifluoromethyl group is a strongly deactivating and meta-directing substituent for electrophilic aromatic substitution. This electronic influence dictates that incoming electrophiles will preferentially add to the positions meta to the CF3 group. However, the directing effect of the indane ring itself must also be considered.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield products with substitution at the C-5 or C-7 positions. The precise ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile. The hydroxyl group, being an activating group, would typically be protected prior to performing such transformations to prevent undesired side reactions.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | (S)-5-Nitro-4-trifluoromethyl-indan-1-ol and (S)-7-Nitro-4-trifluoromethyl-indan-1-ol |

| Bromination | Br2, FeBr3 | (S)-5-Bromo-4-trifluoromethyl-indan-1-ol and (S)-7-Bromo-4-trifluoromethyl-indan-1-ol |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

The development of highly regioselective and stereoselective derivatization methods for (S)-4-trifluoromethyl-indan-1-ol is a key area for future research. Such studies would enable the synthesis of a wider range of novel compounds with potential applications in various fields of chemical science.

Theoretical and Computational Studies on Trifluoromethylated Indanols

Conformational Analysis and Stability of Chiral Indanols

The conformational landscape of indan-1-ols is primarily defined by the puckering of the five-membered ring and the orientation of the hydroxyl group. For (S)-4-trifluoromethyl-indan-1-ol, the cyclopentyl ring can adopt various envelope and twist conformations. The relative stability of these conformers is influenced by a combination of steric and electronic factors.

The trifluoromethyl group at the 4-position of the indane ring system introduces significant steric bulk. Computational studies on related substituted indanes and other cyclic systems, such as 4-trifluoromethyl-1,3-dioxane, have shown that bulky substituents typically prefer to occupy pseudo-equatorial positions to minimize steric strain. researchgate.net In the case of (S)-4-trifluoromethyl-indan-1-ol, this would influence the puckering of the five-membered ring to best accommodate the CF_3 group.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. These calculations can predict the geometries and relative energies of different conformers, providing insight into the most stable structures. For instance, DFT calculations on similar bicyclic systems have been used to determine the preferred conformations and the energy barriers between them.

Electronic Structure Analysis and Fluorine Effects

The introduction of a trifluoromethyl group has profound effects on the electronic structure of the indanol core. The high electronegativity of fluorine atoms makes the CF_3 group a strong electron-withdrawing substituent. rsc.org This has several important consequences for the molecule's properties.

The electron-withdrawing nature of the CF_3 group can influence the acidity of the hydroxyl proton. By pulling electron density away from the aromatic ring and, consequently, from the oxygen atom, the O-H bond is polarized to a greater extent, making the proton more acidic compared to the non-fluorinated analogue.

The electronic effects of the CF_3 group also modulate the reactivity of the aromatic ring. The electron-deficient nature of the benzene (B151609) ring in 4-trifluoromethyl-indan-1-ol would make it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, compared to unsubstituted indanol.

Computational methods like DFT can provide a detailed picture of the electronic structure. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal regions of high and low electron density, which are crucial for understanding reactivity. The calculated electrostatic potential map would visually demonstrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Reaction Mechanism Studies for Stereoselective Transformations

The synthesis of enantiomerically pure (S)-4-trifluoromethyl-indan-1-ol requires stereoselective transformations. A common route to chiral alcohols is the asymmetric reduction of the corresponding ketone, in this case, 4-trifluoromethyl-1-indanone. fishersci.ca

Theoretical studies can play a crucial role in understanding and optimizing these reactions. For example, computational modeling of the transition states involved in the catalytic reduction of 4-trifluoromethyl-1-indanone can provide insights into the origin of the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, one can predict which catalyst and reaction conditions will favor the desired (S)-product.

These computational studies often involve modeling the interaction of the substrate with a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst. The calculations can help to elucidate the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome of the reaction. A patent describing the stereoselective synthesis of certain trifluoromethyl-substituted alcohols suggests that such processes are of industrial importance. google.com

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization of new compounds like (S)-4-trifluoromethyl-indan-1-ol.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using computational methods like DFT. These calculated IR spectra can be compared with experimental spectra to identify characteristic vibrational modes, such as the O-H stretch of the alcohol and the C-F stretching vibrations of the trifluoromethyl group. The NIST WebBook provides IR spectra for related compounds like 4-(trifluoromethyl)phenol, which can offer some insight into the expected vibrational frequencies. nist.gov

Mass Spectrometry: While not a direct prediction of the entire mass spectrum, computational methods can provide information relevant to mass spectrometry. For instance, PubChem provides predicted collision cross-section (CCS) values for various adducts of (S)-4-trifluoromethyl-indan-1-ol, which is a measure of the ion's shape in the gas phase. uni.lu

Predicted Collision Cross Section (CCS) for (S)-4-trifluoromethyl-indan-1-ol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.06783 | 138.4 |

| [M+Na]⁺ | 225.04977 | 147.9 |

| [M-H]⁻ | 201.05327 | 138.2 |

| [M+NH₄]⁺ | 220.09437 | 160.2 |

| [M+K]⁺ | 241.02371 | 144.0 |

| [M+H-H₂O]⁺ | 185.05781 | 131.6 |

| [M+HCOO]⁻ | 247.05875 | 155.8 |

| [M+CH₃COO]⁻ | 261.07440 | 181.7 |

| [M+Na-2H]⁻ | 223.03522 | 143.0 |

| [M]⁺ | 202.06000 | 133.1 |

| [M]⁻ | 202.06110 | 133.1 |

| Data sourced from PubChem. uni.lu |

Future Research Directions

Development of Novel and Sustainable Asymmetric Synthetic Routes

The efficient and sustainable synthesis of enantiomerically pure (S)-4-trifluoromethyl-indan-1-ol is a primary area for future investigation. While traditional chemical methods exist, the development of greener and more atom-economical routes is paramount.

Biocatalysis and Chemoenzymatic Synthesis: A significant avenue of research lies in the application of biocatalysis. The asymmetric reduction of the corresponding ketone, 4-trifluoromethyl-1-indanone, using whole-cell biocatalysts or isolated enzymes offers a promising and environmentally benign alternative to chemical reductants. researchgate.netmdpi.com For instance, studies on the biocatalytic reduction of 1-indanone (B140024) to (S)-1-indanol using Lactobacillus paracasei have demonstrated high yields and enantiomeric excesses, a strategy that could be adapted for the trifluoromethylated analogue. researchgate.net The chemoenzymatic approach, which combines the versatility of chemical synthesis with the high selectivity of enzymes, is another powerful strategy. nih.govrsc.org This could involve the enzymatic resolution of a racemic mixture of 4-trifluoromethyl-indan-1-ol or the stereoselective enzymatic transformation of a prochiral precursor. Research into novel dehydrogenases and other enzymes with high activity and selectivity towards trifluoromethylated substrates will be crucial. nih.gov

Catalytic Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of 4-trifluoromethyl-1-indanone is another key research direction. This approach, which has been successfully applied to related fluorinated compounds, can offer high enantioselectivity and efficiency. nih.gov Future work could focus on designing and synthesizing new chiral ligands, including those based on privileged scaffolds, to achieve optimal performance for this specific substrate.

Exploration of New Chemical Transformations

The (S)-4-trifluoromethyl-indan-1-ol molecule serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. Future research should focus on exploring novel chemical transformations of this scaffold.

Derivatization of the Hydroxyl Group: The secondary alcohol functionality is a prime site for a wide range of chemical modifications. Deoxyfunctionalization reactions, for instance, could be employed to introduce other functional groups in place of the hydroxyl group, expanding the accessible chemical space. nih.gov Esterification and etherification reactions with various partners can lead to a diverse library of derivatives with potentially interesting biological or material properties.

Functionalization of the Aromatic Ring and Indane Core: The trifluoromethyl group influences the reactivity of the aromatic ring, opening possibilities for selective electrophilic and nucleophilic aromatic substitution reactions. Furthermore, C-H activation strategies could enable the direct functionalization of the indane core, providing access to novel derivatives that are otherwise difficult to synthesize. chimia.ch The development of site-selective functionalization methods will be a key challenge and a significant area of research.

Transformations Involving the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, recent advances in C-F bond functionalization offer intriguing possibilities for its transformation. rsc.orgresearchgate.net Research into the selective activation and conversion of one or more fluorine atoms into other functional groups could dramatically increase the structural diversity of compounds derived from (S)-4-trifluoromethyl-indan-1-ol.

Advanced Applications in Material Science Research

The unique properties conferred by the trifluoromethyl group, such as high lipophilicity, thermal stability, and altered electronic characteristics, make (S)-4-trifluoromethyl-indan-1-ol and its derivatives promising candidates for applications in material science. elsevierpure.com

Fluorinated Polymers and Liquid Crystals: The incorporation of the rigid and chiral trifluoromethyl-indan-1-ol moiety into polymer backbones could lead to the development of novel fluorinated polymers with unique thermal, optical, and mechanical properties. researchgate.net For example, polyesters or polyimides derived from this chiral alcohol could exhibit enhanced solubility and processability. Furthermore, the chiral nature of the molecule suggests its potential use as a chiral dopant in liquid crystal formulations, potentially leading to materials with interesting electro-optical properties.

Chiral Stationary Phases for Chromatography: The development of novel chiral stationary phases (CSPs) for enantioselective chromatography is an ongoing area of research. The rigid and chiral structure of (S)-4-trifluoromethyl-indan-1-ol makes it an attractive building block for the synthesis of new CSPs. nih.gov These CSPs could be used for the separation of a wide range of racemic compounds, including other fluorinated molecules.

Computational Design and Predictive Modeling for Fluorinated Chiral Scaffolds

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. tue.nlmdpi.com

Predictive Modeling of Physicochemical and Biological Properties: Machine learning and deep learning algorithms can be employed to develop predictive models for various properties of molecules based on the (S)-4-trifluoromethyl-indan-1-ol scaffold. nih.govresearchgate.net By training models on existing data, it may be possible to predict properties such as solubility, lipophilicity, and even potential biological activity of new derivatives before their synthesis, thus guiding experimental efforts.

Quantum Chemical Calculations and Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of (S)-4-trifluoromethyl-indan-1-ol and its derivatives. acs.org These calculations can be used to understand the mechanism of its synthesis and subsequent transformations, as well as to predict the outcomes of reactions. acs.org

Design of Novel Chiral Ligands and Catalysts: Computational modeling can be used to design new chiral ligands and catalysts for the asymmetric synthesis of (S)-4-trifluoromethyl-indan-1-ol. By simulating the interactions between the substrate and the catalyst, it is possible to identify key structural features that lead to high enantioselectivity. This in silico approach can significantly reduce the experimental effort required to develop new and efficient synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-trifluoromethyl-indan-1-ol, and how can enantiomeric purity be ensured?

- Methodology :

- Core synthesis : Start with indan-1-ol derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation (e.g., using 4-(trifluoromethyl)benzoyl chloride as a precursor ).

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to enforce (S)-configuration. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

- Purity validation : Confirm stereochemistry via X-ray crystallography or ¹⁹F NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. Which spectroscopic techniques are critical for characterizing (S)-4-trifluoromethyl-indan-1-ol?

- Methodology :

- Structural elucidation : Use ¹H/¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups. The trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F NMR (~δ -60 to -70 ppm) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

- Methodology :

- Process optimization : Use anhydrous solvents (e.g., THF over H₂O) to minimize hydrolysis of intermediates .

- Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Statistical design : Apply factorial experiments (e.g., DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and ee .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological studies of (S)-4-trifluoromethyl-indan-1-ol?

- Methodology :

- Receptor-binding assays : Compare results across orthogonal methods (e.g., SPR vs. radioligand displacement) to validate target engagement .

- Meta-analysis : Aggregate data from diverse assays (e.g., in vitro IC₅₀, in vivo efficacy) to identify outliers caused by assay-specific artifacts (e.g., fluorescence interference) .

- Computational modeling : Use molecular dynamics simulations to reconcile discrepancies in binding affinity data (e.g., induced-fit vs. lock-and-key models) .

Q. How can enantioselective toxicity be evaluated for this compound?

- Methodology :

- Enantiomer separation : Scale-up chiral chromatography to isolate (S)- and (R)-forms for independent toxicity profiling .

- In vitro assays : Test both enantiomers in hepatocyte viability (e.g., HepG2 cells) and mitochondrial toxicity (e.g., JC-1 staining) assays .

- Metabolite tracking : Use LC-MS/MS to identify enantiomer-specific metabolites (e.g., glucuronide conjugates) in microsomal incubations .

Q. What computational tools predict the metabolic stability of (S)-4-trifluoromethyl-indan-1-ol?

- Methodology :

- In silico ADME : Apply software like Schrödinger’s QikProp or SwissADME to estimate logP, CYP450 inhibition, and metabolic hotspots (e.g., hydroxyl group oxidation) .

- Density functional theory (DFT) : Calculate activation energies for proposed metabolic pathways (e.g., O-glucuronidation) to prioritize lab validation .

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in confirming the compound’s stereochemistry?

- Methodology :

- Dynamic effects : NMR may average signals from rapidly interconverting conformers, while X-ray captures a static structure. Use variable-temperature NMR to detect conformational flexibility .

- Crystallization bias : X-ray may favor a single crystal polymorph. Compare multiple crystal forms or use powder XRD to assess polymorphism .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.